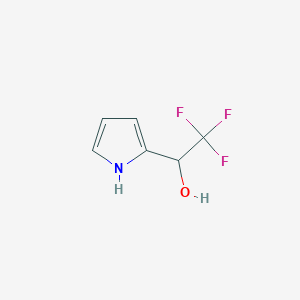
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H6F3NO and a molecular weight of 165.11 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, making it a unique compound in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol can be achieved through various methods. One common approach involves the reaction of pyrrole with trifluoroacetaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and amines, which have significant applications in various fields .
科学研究应用
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol has diverse applications in scientific research:
作用机制
The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrrole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity .
相似化合物的比较
Similar Compounds
- 2,2,2-trifluoro-1-(1-phenyl-1H-pyrrol-2-yl)ethan-1-one
- 2,2,2-trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol is unique due to its specific trifluoromethyl and pyrrole substitution pattern. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
生物活性
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol (CAS No. 151509-97-6) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including its antibacterial properties, mechanism of action, and relevant case studies.
The molecular formula of this compound is C6H6F3NO, with a molecular weight of approximately 165.11 g/mol. The compound is characterized by the presence of a pyrrole ring, which is known for its role in various biological systems.
| Property | Value |
|---|---|
| CAS Number | 151509-97-6 |
| Molecular Formula | C₆H₆F₃NO |
| Molecular Weight | 165.11 g/mol |
| Melting Point | 55–57 °C |
| Purity | ≥95% |
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds containing pyrrole moieties. For instance, derivatives of pyrrole have shown significant potency against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain pyrrole derivatives have been reported as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to traditional antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Table: Antibacterial Activity Comparison
| Compound | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Pyrrole Derivative A | 3.12 | 2 |
| Pyrrole Derivative B | 12.5 | 2 |
| This compound | TBD | 2 |
The mechanism by which pyrrole derivatives exert their antibacterial effects often involves the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The trifluoromethyl group in the structure may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .
Case Study 1: Synthesis and Evaluation
A study investigated the synthesis of various pyrrole derivatives, including this compound. The synthesized compounds were evaluated for their antibacterial activity using standard protocols. Results indicated that modifications in the substituents significantly affected their potency against Gram-positive bacteria .
Case Study 2: In Vivo Studies
In vivo studies on animal models demonstrated that administration of the compound resulted in reduced bacterial load in infected tissues. This suggests potential therapeutic applications for treating bacterial infections resistant to conventional antibiotics .
属性
IUPAC Name |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,5,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHICFDIULXLQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














